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Compound of Interest

Compound Name: 4-Methoxycinnamonitrile

Cat. No.: B077457

This guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxycinnamonitrile, a key intermediate in the synthesis of various organic compounds.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
This document is intended for researchers, scientists, and professionals in the field of drug
development and organic chemistry.

Spectroscopic Data Summary

The spectroscopic data for 4-Methoxycinnamonitrile is summarized in the tables below. This
information is crucial for the structural elucidation and characterization of the compound.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of a mixture of cis and trans 4-Methoxycinnamonitrile provides key
insights into the proton environments within the molecule. The data presented here is for the
compound dissolved in deuterated chloroform (CDCIs).
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Multiplicity Assignment
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2H, Aromatic protons
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6.91 d 8.8 meta to the methoxy

group

1H, Vinylic proton a to
7.29 d 16.6 the benzene ring

(trans isomer)

1H, Vinylic proton 3 to
5.83 d 16.6 the benzene ring

(trans isomer)

3H, Methoxy grou
3.84 S - y grotip
protons

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 13C NMR data for 4-Methoxycinnamonitrile is not readily available in the public
domain. However, for illustrative purposes, the 13C NMR data for a structurally similar
compound, methyl 4-methoxycinnamate, is presented below.[1] This can provide an
approximation of the expected chemical shifts for the carbon atoms in the aromatic ring and the
methoxy group.
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. . Assignment (for Methyl 4-
Chemical Shift (d) ppm .
methoxycinnamate)

167.7 Carbonyl carbon

161.4 Aromatic carbon attached to the methoxy group
1445 Vinylic carbon (3 to the aromatic ring

129.7 Aromatic carbons ortho to the methoxy group
127.1 Aromatic carbon attached to the vinylic group
115.3 Vinylic carbon a to the aromatic ring

114.3 Aromatic carbons meta to the methoxy group
55.3 Methoxy carbon

51.6 Methyl ester carbon

For general reference, typical 13C NMR chemical shift ranges for various functional groups are
widely available.[2][3]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 4-Methoxycinnamonitrile displays characteristic absorption
bands corresponding to its functional groups.[4]
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Wavenumber (cm~?) Intensity Assignment

2218 Strong C=N stretch (nitrile)

1605 Strong C=C stretch (aromatic)

1512 Strong C=C stretch (aromatic)

1258 Strong C-O stretch (aryl ether)

1178 Strong C-H in-plane bend (aromatic)
1030 Medium C-O stretch (aryl ether)

835 Strong C-H out-of-plane bend (para-

disubstituted aromatic)

Mass Spectrometry (MS)

The mass spectrum of 4-Methoxycinnamonitrile obtained by electron ionization (EI) shows a

molecular ion peak and several characteristic fragment ions.[5]

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

mlz

159 100 [M]* (Molecular ion)

158 85 [M-H]*

144 50 [M-CHs]*

116 45 [M-CH3-COJ]* or [M-C2HsO]*
89 30 [C7Hs0]*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds

like 4-Methoxycinnamonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the purified 4-Methoxycinnamonitrile in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). The solution is
then filtered into a 5 mm NMR tube. A small amount of an internal standard, such as
tetramethylsilane (TMS), is often added to provide a reference signal at O ppm.

o Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
typically acquired using a 400 MHz or higher field instrument. For 13C NMR, a higher number
of scans is usually required due to the low natural abundance of the 13C isotope.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical
shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample like 4-Methoxycinnamonitrile, a thin film can be
prepared by dissolving a small amount of the compound in a volatile solvent (e.g.,
dichloromethane or acetone), depositing a drop of the solution onto a salt plate (e.g., NaCl or
KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by
grinding a small amount of the sample with dry KBr and pressing the mixture into a
translucent disk. For gas-phase IR, the sample is introduced into a gas cell.

o Data Acquisition: The sample is placed in the IR spectrometer. A background spectrum of the
empty sample holder (or pure KBr pellet) is recorded first. Then, the spectrum of the sample
is recorded. The instrument measures the absorption of infrared radiation at different
wavenumbers.

o Data Processing: The final spectrum is typically presented as a plot of transmittance or
absorbance versus wavenumber (in cm~1).

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
For a volatile compound, this can be done via a heated probe or by gas chromatography
(GC-MS).
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« lonization: The sample molecules are ionized. A common method for relatively small organic
molecules is Electron lonization (El), where high-energy electrons bombard the sample,
leading to the formation of a molecular ion and various fragment ions.

+ Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 4-Methoxycinnamonitrile.
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A logical workflow for the spectroscopic analysis of 4-Methoxycinnamonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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